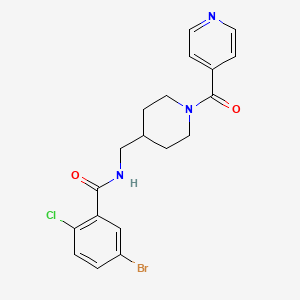

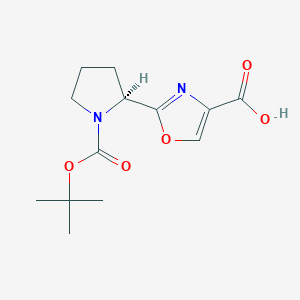

4-Chloro-3,5-dimethylphenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic approaches have been explored to prepare pyrimidine derivatives, including 4-Chloro-3,5-dimethylphenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate . These methods involve the introduction of specific substituents onto the pyrimidine scaffold. Notably, pyrimidines serve as a privileged scaffold due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitumor properties .

Applications De Recherche Scientifique

Synthesis Techniques and Applications

Facile Synthesis of Pyrimidine Derivatives : A study demonstrates the synthesis of new thieno[3,2-d]pyrimidine derivatives, highlighting the medicinal and biological significance of thienopyrimidine derivatives, including their role as potent inhibitors of VEGF receptor-2 kinase for potential cancer treatment and as selective ligands for the 5-HT3 receptor with therapeutic applications in psychosis and memory impairment management (Yang-Heon Song, 2007).

Cocrystal Design : Research on cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids has been conducted to enhance molecular recognition processes, which are crucial for drug design, by exploring different hydrogen bonding patterns and potential pharmaceutical applications (A. Rajam et al., 2018).

Microwave-assisted Synthesis : A study reports the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives and their transformation into thieno[2,3-d]pyrimidin-4-one derivatives, indicating the efficiency of microwave irradiation in synthesizing complex pyrimidine structures, which could have implications for rapid drug synthesis (Stéphanie Hesse et al., 2007).

Antimicrobial Activity : The synthesis and evaluation of new pyridothienopyrimidines and pyridothienotriazines demonstrate potential antimicrobial activities, highlighting the relevance of pyrimidine derivatives in developing new antimicrobial agents (A. Abdel-rahman et al., 2002).

Material Science and Structural Studies

- Spectroscopic and Thermal Studies : Research on the spectroscopic, thermal, and dielectric properties of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals suggests applications in pharmaceuticals and highlights the stability and decomposition properties of such compounds (P. M. Vyas et al., 2013).

Mécanisme D'action

Target of Action

The compound “4-Chloro-3,5-dimethylphenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate” is a synthetic intermediate used in the preparation of various inhibitors It is known to be used in the synthesis of gsk3β inhibitors and non-nucleoside reverse transcriptase inhibitors . These inhibitors target the GSK3β enzyme and the reverse transcriptase enzyme respectively, which play crucial roles in cellular signaling and viral replication.

Mode of Action

Given its use in the synthesis of gsk3β inhibitors and non-nucleoside reverse transcriptase inhibitors, it can be inferred that it may interact with these targets to inhibit their function .

Biochemical Pathways

For instance, GSK3β inhibitors can impact the Wnt/β-catenin signaling pathway, while non-nucleoside reverse transcriptase inhibitors can affect the HIV replication cycle .

Result of Action

Given its use in the synthesis of gsk3β inhibitors and non-nucleoside reverse transcriptase inhibitors, it can be inferred that it may contribute to the inhibition of the gsk3β enzyme and the reverse transcriptase enzyme, impacting cellular signaling and viral replication .

Propriétés

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2S/c1-7-4-9(5-8(2)11(7)16)20-13(19)12-10(15)6-17-14(18-12)21-3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAJEWQULUNUQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(=O)C2=NC(=NC=C2Cl)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2845886.png)

![1-(5-Chloropyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2845888.png)

![isopropyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2845889.png)

![N'-[2-methoxy-2-(thiophen-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2845890.png)

![3,4,5-trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2845892.png)

![ethyl 5-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2845895.png)

![4-(Benzo[d][1,3]dioxol-5-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2845903.png)